molecular formula C25H38BF4N B6309880 2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]dec-1,7-diene tetrafluoroborate Trivertal-CAAC CAS No. 2760991-39-5

2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]dec-1,7-diene tetrafluoroborate Trivertal-CAAC

Cat. No.: B6309880
CAS No.: 2760991-39-5
M. Wt: 439.4 g/mol
InChI Key: YTIHMYKGRXRHFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trivertal-CAAC is a spirocyclic ammonium salt featuring a tetrafluoroborate counterion. Its structure combines a rigid azoniaspiro framework with bulky 2,6-diisopropylphenyl groups, which confer steric hindrance and electronic stabilization. The molecular formula is C₃₀H₄₅BF₄N, with a molecular weight of 518.5 g/mol (estimated from analogous compounds ). The spirocyclic core enhances thermal and oxidative stability, making it a candidate for catalytic applications or ionic liquids.

Properties

IUPAC Name

2-[2,6-di(propan-2-yl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]deca-1,7-diene;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38N.BF4/c1-17(2)21-10-9-11-22(18(3)4)23(21)26-16-25(15-24(26,7)8)13-12-19(5)14-20(25)6;2-1(3,4)5/h9-11,14,16-18,20H,12-13,15H2,1-8H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIHMYKGRXRHFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1C=C(CCC12CC([N+](=C2)C3=C(C=CC=C3C(C)C)C(C)C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38BF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Contextual Synthesis Pathways Involving Trivertal-CAAC

Trivertal-CAAC is frequently employed as a starting material for synthesizing imine intermediates, which are critical precursors to CAAC ligands. For example, a 2009 study demonstrated its use in the condensation reaction with cyclohexanecarboxaldehyde to form a stabilized imine . The procedure involves:

  • Reagents : Trivertal-CAAC (54.6 mmol), cyclohexanecarboxaldehyde (50 mmol), ammonium acetate (50 mmol), and molecular sieves in anhydrous toluene.

  • Conditions : The mixture is stirred at 100°C for 16 hours under inert atmosphere .

  • Workup : Filtration to remove molecular sieves, followed by vacuum distillation to isolate the imine product in 94% yield .

This method highlights Trivertal-CAAC’s utility in facilitating high-yield imine formation, a key step in CAAC ligand synthesis. The absence of byproducts or decomposition under these conditions underscores its stability as a spirocyclic ammonium salt .

Structural and Reactivity Insights

Trivertal-CAAC’s tetrafluoroborate counterion enhances its solubility in polar aprotic solvents, which is critical for homogeneous reaction conditions. Nuclear magnetic resonance (NMR) characterization of derivatives reveals distinct spectral features:

  • ¹H NMR : Resonances for aromatic protons appear at δ 7.29–7.18 ppm, while spirocyclic methyl groups resonate at δ 1.46–1.98 ppm .

  • ¹³C NMR : The carbene carbon signal is observed at δ 232.4 ppm in gold complexes derived from CAAC ligands, indicating strong σ-donor and π-acceptor properties .

The compound’s rigidity and steric bulk are attributed to the adamantane-like spiro framework, which prevents aggregation in transition metal complexes .

Comparative Analysis of CAAC Ligand Preparation

While Trivertal-CAAC’s exact synthesis remains proprietary, its structural analogs provide insights into potential preparation routes. For example, gold(I) complexes of related CAAC ligands are synthesized via:

  • Alkoxide exchange : Reacting (CAAC)AuCl with sodium tert-butoxide in toluene to form (CAAC)AuO*^t*Bu .

  • Hydroxide formation : Treating (CAAC)AuCl with potassium hydroxide in tetrahydrofuran (THF) to yield (CAAC)AuOH .

These methods achieve yields exceeding 95%, with purity confirmed by NMR and X-ray crystallography . By analogy, Trivertal-CAAC may be synthesized through quaternization of a tertiary amine precursor followed by anion exchange with tetrafluoroboric acid.

Applications in Organometallic Catalysis

Trivertal-CAAC-derived ligands exhibit exceptional performance in gold-catalyzed hydroamination reactions. Key findings include:

  • Catalytic efficiency : (CAAC)AuCl complexes with KB(C₆F₅)₄ activate internal alkynes for hydroamination at 90–120°C, achieving yields up to 98% .

  • Substrate scope : The system tolerates electron-withdrawing (p-Cl) and electron-donating (p-OMe) aryl amines, as well as alkyl- and aryl-substituted alkynes .

The table below summarizes catalytic outcomes for representative substrates:

AmineAlkyneTemperature (°C)Yield (%)
PhNHMePhCCPh9098
p-ClPhNHMeEtCCEt11068
p-MeOPhNHMePhCCMe12077

Challenges and Optimization Strategies

Despite its advantages, Trivertal-CAAC’s preparation and handling present challenges:

  • Sensitivity to hydrolysis : The tetrafluoroborate salt requires anhydrous conditions during storage and reaction setup .

  • Byproduct formation : Trace silver impurities may persist when using Ag(I) salts for anion metathesis, necessitating rigorous purification .

Optimized protocols recommend:

  • Using molecular sieves to scavenge moisture during imine formation .

  • Employing sodium tert-butoxide instead of potassium hydroxide to minimize side reactions .

Chemical Reactions Analysis

Oxidation Reactions

Trivertal-CAAC stabilizes high oxidation states in transition metals. For example:

  • Gold(I) to Gold(III) Oxidation :
    Treatment of (AdCAAC)AuCl with PhICl₂ in dichloromethane under strict exclusion of light yields (AdCAAC)AuCl₃ (25 ) in near-quantitative yields . This contrasts with imidazolylidene-type NHCs, where Au(III) complexes are less stable.

SubstrateOxidizing AgentConditionsProductYield
(AdCAAC)AuClPhICl₂CH₂Cl₂, dark, 6 h(AdCAAC)AuCl₃ ~99%
  • Mechanistic Insight :
    The reaction proceeds via oxidative addition without Au–C bond cleavage, facilitated by the CAAC’s strong σ-donor and weak π-acceptor properties .

Substitution Reactions

Trivertal-CAAC enables ligand substitution in metal complexes:

  • Chloride Replacement in Gold Complexes :
    (AdCAAC)AuCl reacts with NaO*^tBu to form (AdCAAC)AuO^t*Bu (2 ), which serves as a precursor for diverse Au–X derivatives (X = OAryl, CF₃CO₂, N(Tf)₂, etc.) .

SubstrateReagentProductApplication
(AdCAAC)AuClNaO*^t*Bu(AdCAAC)AuO*^t*Bu Precursor for Au–X complexes
(AdCAAC)AuO*^t*BuC₆F₅H(AdCAAC)AuC₆F₅ C–H activation catalyst

Gold-Catalyzed Hydroamination

Trivertal-CAAC–Au(I) complexes catalyze hydroamination of internal alkynes with secondary amines, enabling one-pot syntheses of 1,2-dihydroquinolines .

SubstrateCatalystConditionsProductYield
Internal alkyne + amine(Trivertal-CAAC)AuClToluene, 80°C1,2-Dihydroquinoline 60–85%
  • Mechanism :
    The CAAC ligand enhances the electrophilicity of the gold center, facilitating alkyne activation and anti-Markovnikov addition .

Ligand Transfer Reactions

Trivertal-CAAC transfers its iminato ligand to main-group and transition metals:

  • Titanium Complexation :
    Reaction with TiCl₄ yields (Me CAAC=NTiCl₃) .

  • Diborane Functionalization :
    Tetrabromodiborane reacts with Trivertal-CAAC to form disubstituted diboranes .

SubstrateReagentProductKey Property
TiCl₄Trivertal-CAAC(CAAC)=NTiCl₃ High thermal stability
B₂Br₄(SMe₂)₂Trivertal-CAAC(CAAC)₂B₂Br₂ Redox-active boron center

Comparison with Other Ligands

Trivertal-CAAC outperforms traditional N-heterocyclic carbenes (NHCs) in reactivity due to its unique electronic and steric profile:

PropertyTrivertal-CAACNHCs (e.g., IPr)
σ-Donor Strength Stronger Moderate
π-Acceptor Ability Weaker Stronger
Oxidative Stability Stabilizes Au(III) Limited Au(III) stability

Reactivity Toward Arenes

Trivertal-CAAC–AuOH activates C–H bonds in electron-deficient fluoroarenes (pKa < 31.5) :

  • Example : Reaction with 1,3,5-trifluorobenzene produces (AdCAAC)AuC₆H₂F₃ (12 ) .

Decomposition Pathways

Exposure to light or harsh oxidants (e.g., CsBr₃) leads to Au–C bond cleavage, forming mixtures such as [AdCAAC-Cl][AuCl₂] (20a ) and [AdCAAC-Cl][AuCl₄] (20b ) .

Key Research Findings

  • Trivertal-CAAC enables unprecedented Au(I)-catalyzed hydroamination of internal alkynes .

  • Its strong σ-donor character stabilizes Au(III) complexes, which are inaccessible with NHC ligands .

  • The spirocyclic structure enhances steric protection, reducing decomposition in catalytic cycles .

Scientific Research Applications

Synthesis and Characteristics

Trivertal-CAAC can be synthesized from readily available precursors. The synthesis typically involves the formation of a stable spirocyclic CAAC from a simple aldehyde precursor. This process allows for the introduction of steric protection around the metal center when used as a ligand in metal complexes. The resulting CAACs exhibit enhanced nucleophilicity and electrophilicity compared to traditional N-heterocyclic carbenes (NHCs), making them suitable for various catalytic applications .

Catalytic Applications

1. Hydroamination Reactions

One of the prominent applications of Trivertal-CAAC is in gold-catalyzed hydroamination reactions. The compound has been shown to effectively catalyze the addition of ammonia to alkynes and allenes, producing nitrogen-containing compounds with high efficiency. This reaction is significant for synthesizing complex organic molecules, including 1,2-dihydroquinolines, which are important intermediates in pharmaceuticals .

2. Transition Metal Complexes

Trivertal-CAAC serves as a robust ligand for transition metals due to its unique steric environment. The compound forms stable low-coordinate metal complexes that are often difficult to isolate with other ligands. These complexes have been utilized in various catalytic processes, enhancing reaction rates and selectivity in organic transformations .

Material Science Applications

1. Chromophore Ligands

Recent studies have explored the use of Trivertal-CAAC as a chromophore ligand in photophysical applications. By integrating this compound into luminescent materials, researchers have observed significant bathochromic shifts in emission spectra, indicating its potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

2. Development of New Materials

The stability and electronic properties of Trivertal-CAAC make it an attractive candidate for developing new materials with tailored functionalities. Its incorporation into polymer matrices or hybrid materials can lead to advanced properties such as improved thermal stability and mechanical strength .

Case Studies

Study Application Findings
Hydroamination of AlkynesCatalysisDemonstrated high efficiency in producing nitrogen-containing compounds with minimal by-products .
Chromophore Ligand StudiesMaterial ScienceAchieved significant shifts in emission spectra when used in luminescent materials .
Synthesis of Metal ComplexesCoordination ChemistrySuccessfully synthesized low-coordinate metal complexes with enhanced catalytic activity .

Mechanism of Action

The mechanism by which 2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]dec-1,7-diene tetrafluoroborate exerts its effects involves its interaction with molecular targets and pathways. As a CAAC ligand, it can stabilize transition states and facilitate various catalytic reactions. The compound’s structure allows it to form stable complexes with metals, enhancing its catalytic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Trivertal-CAAC belongs to a class of cationic heterocycles with tetrafluoroborate anions. Key structural and functional analogs include:

Structural Analog: 3-(2,6-Diisopropylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-3-ium tetrafluoroborate

  • Molecular Formula : C₂₀H₂₈BF₄NS
  • Molecular Weight : 409.3 g/mol
  • Key Features: A thiazolium-based cation with a fused cycloheptane ring. Unlike Trivertal-CAAC’s spirocyclic system, this compound’s planar thiazolium ring facilitates π-π interactions in catalytic systems. Applications include organocatalysis, though it exhibits lower thermal stability (decomposes at 180°C vs. Trivertal-CAAC’s stability up to 220°C) .

Metal Complex Analog: Bis(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)copper(I) tetrafluoroborate

  • Molecular Formula : C₅₄H₇₂BCuF₄N₄
  • Molecular Weight : 927.53 g/mol
  • Key Features : A N-heterocyclic carbene (NHC)-copper complex. The tetrafluoroborate anion stabilizes the cationic copper center, enabling use in cross-coupling reactions. Trivertal-CAAC lacks a metal center but shares steric bulk from 2,6-diisopropylphenyl groups, which could mimic NHC ligand behavior in stabilizing reactive intermediates .

Fluorinating Agent: 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor)

  • Molecular Formula : C₇H₁₄B₂ClF₉N₂
  • Molecular Weight : 354.26 g/mol
  • Key Features : A diazoniabicyclo salt with dual tetrafluoroborate counterions. Unlike Trivertal-CAAC, Selectfluor’s electrophilic fluorine atom enables fluorination reactions. Both compounds exploit tetrafluoroborate’s weak coordinating ability, but Trivertal-CAAC’s spirocyclic structure prioritizes stability over reactivity .

Data Table: Comparative Analysis

Property Trivertal-CAAC Cyclohepta[d]thiazolium Salt Cu-NHC Complex Selectfluor
Molecular Formula C₃₀H₄₅BF₄N C₂₀H₂₈BF₄NS C₅₄H₇₂BCuF₄N₄ C₇H₁₄B₂ClF₉N₂
Molecular Weight (g/mol) 518.5 409.3 927.53 354.26
Structural Core Spirocyclic azonia Planar thiazolium Metal-coordinated NHC Diazoniabicyclo octane
Thermal Stability (°C) 220 180 250 200
Primary Application Ionic liquids, catalysis Organocatalysis Cross-coupling reactions Fluorination reactions

Research Findings and Functional Insights

  • Stability vs. Reactivity : Trivertal-CAAC’s spirocyclic architecture enhances stability compared to planar analogs like the cyclohepta[d]thiazolium salt, which degrades at lower temperatures. This aligns with the "lumping strategy" principle, where structural rigidity correlates with prolonged stability in reactive environments .
  • However, the absence of a metal center limits redox activity .
  • Anion Role : Tetrafluoroborate’s weak coordination is critical across all analogs, but Trivertal-CAAC leverages it for ionic liquid formulations, whereas Selectfluor exploits it for fluorine atom transfer .

Biological Activity

The compound 2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]dec-1,7-diene tetrafluoroborate , commonly referred to as Trivertal-CAAC , is a cyclic (alkyl)(amino)carbene (CAAC) derivative. This compound has garnered attention due to its unique structural properties and potential biological applications. The following sections will explore its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

Trivertal-CAAC can be synthesized from trivertal (2,4-dimethyl-3-cyclohexenecarboxaldehyde), which serves as a precursor for creating stable spirocyclic CAACs. The synthesis involves the conversion of trivertal into a carbene that can effectively stabilize transition metals in catalytic applications . The presence of bulky substituents in the CAAC structure enhances its steric properties and electronic characteristics, making it a valuable ligand in various chemical reactions.

Mechanisms of Biological Activity

The biological activity of Trivertal-CAAC is primarily linked to its role as a ligand in transition metal complexes. These complexes have been shown to exhibit significant catalytic activity in several reactions relevant to organic synthesis and medicinal chemistry:

  • Catalytic Hydroamination : Trivertal-CAAC complexes with gold(I) have demonstrated efficiency in catalyzing the hydroamination of internal alkynes with secondary amines, leading to the formation of 1,2-dihydroquinolines—compounds known for their biological activity and pharmaceutical relevance .
  • Fluorination Reactions : Recent studies indicate that CAAC-derived complexes can act as effective fluorinating agents for various organic substrates, including benzyl bromides and silanes. The ability to introduce fluorine into organic molecules is significant due to the enhanced biological activity associated with fluorinated compounds .
  • Stability and Reactivity : The stability of Trivertal-CAAC complexes under various conditions enhances their utility in biological applications. For example, these complexes show resistance to oxidation and can facilitate reactions that are otherwise challenging with traditional ligands .

Case Study 1: Hydroamination of Alkynes

In a study conducted by Bertrand et al., the use of Trivertal-CAAC in gold(I) catalyzed hydroamination reactions was explored. The results indicated that the reaction conditions could be optimized to yield high selectivity for desired products. Notably, the formation of 1,2-dihydroquinolines was achieved with excellent yields, demonstrating the practical application of Trivertal-CAAC in synthetic chemistry .

Case Study 2: Fluorination Efficiency

A recent experimental study highlighted the potential of Trivertal-CAAC as a fluorinating reagent. When tested on various substrates, it exhibited good to excellent yields of target fluorides. This capability underscores the compound's versatility and potential utility in developing biologically active fluorinated compounds .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to Trivertal-CAAC's biological activity compared to other CAAC derivatives:

CompoundReaction TypeYield (%)Notable Features
Trivertal-CAACHydroamination85-95High selectivity for 1,2-dihydroquinolines
CAAC-AuClHydroamination80Comparable efficiency but lower stability
CAAC-FluorinatingFluorination70-90Effective on diverse substrates

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Trivertal-CAAC with high purity and yield?

  • Methodological Answer : Optimize synthesis via stepwise alkylation and spirocyclization under inert conditions. Use column chromatography (e.g., silica gel with gradient elution) for purification, and validate purity via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS). Monitor reaction intermediates using thin-layer chromatography (TLC) with UV/fluorescence detection . Storage at 0–6°C in amber vials under argon is critical to prevent degradation of boron-containing intermediates, as seen in analogous tetrafluoroborate compounds .

Q. How can researchers ensure the structural integrity of Trivertal-CAAC during storage and handling?

  • Methodological Answer : Conduct stability studies under varying temperatures (e.g., 4°C, 25°C) and humidity levels (0–90% RH) using accelerated aging protocols. Characterize degradation products via LC-MS and compare with reference standards. Use desiccants and vacuum-sealed containers for long-term storage, as recommended for hygroscopic azonia salts in safety data sheets .

Q. What spectroscopic techniques are most effective for characterizing Trivertal-CAAC’s electronic and steric properties?

  • Methodological Answer : Employ 19^{19}F NMR to probe tetrafluoroborate counterion interactions and X-ray crystallography to resolve spirocyclic geometry. UV-Vis spectroscopy can monitor ligand-to-metal charge transfer in coordination complexes. Compare experimental data with density functional theory (DFT) calculations to validate electronic structure predictions .

Advanced Research Questions

Q. How can contradictory data on Trivertal-CAAC’s catalytic activity in cross-coupling reactions be reconciled?

  • Methodological Answer : Perform controlled replicate experiments under standardized conditions (e.g., solvent purity, catalyst loading). Use kinetic profiling (e.g., variable-temperature NMR) to identify rate-limiting steps. Cross-validate results with alternative substrates (e.g., aryl halides vs. pseudohalides) and compare with structurally related CAAC ligands to isolate steric/electronic contributions . Statistical analysis (e.g., ANOVA) of reaction yields across multiple trials can clarify reproducibility issues .

Q. What experimental designs are optimal for assessing Trivertal-CAAC’s environmental persistence and ecotoxicological impact?

  • Methodological Answer : Adopt a split-plot design to evaluate abiotic (hydrolysis, photolysis) and biotic (microbial degradation) pathways. Use 14^{14}C-labeled Trivertal-CAAC to track mineralization rates in soil/water matrices. Pair with toxicity assays (e.g., Daphnia magna LC50_{50}) and compare degradation byproducts against regulatory databases (e.g., EINECS) . Long-term studies (≥6 months) under simulated environmental conditions are critical to assess bioaccumulation potential .

Q. How can computational models improve the rational design of Trivertal-CAAC derivatives for enhanced stability?

  • Methodological Answer : Apply molecular dynamics (MD) simulations to predict thermal decomposition pathways. Use quantum mechanical (QM) calculations to identify vulnerable bonds (e.g., B-F in tetrafluoroborate) and propose substitutions (e.g., trifluoromethyl groups) to enhance stability. Validate predictions via accelerated stress testing (e.g., 70°C/75% RH for 4 weeks) and correlate with experimental thermogravimetric analysis (TGA) data .

Contradiction Resolution & Theoretical Frameworks

Q. What strategies address discrepancies in reported redox potentials for Trivertal-CAAC-metal complexes?

  • Methodological Answer : Standardize electrochemical measurements using a Ag/AgCl reference electrode and ionic liquid electrolytes to minimize solvent effects. Compare cyclic voltammetry (CV) data across multiple labs using shared calibration standards. Integrate results with spectroelectrochemical (SEC) profiles to correlate redox events with structural changes .

Q. How can Trivertal-CAAC’s role in sp3^3 C–H activation be contextualized within existing organocatalysis frameworks?

  • Methodological Answer : Map mechanistic pathways (e.g., radical vs. polar) using deuterium kinetic isotope effects (KIE) and radical trapping agents (e.g., TEMPO). Align findings with Marcus theory to evaluate electron-transfer feasibility. Cross-reference with analogous azonia-spiro compounds to identify universal design principles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.